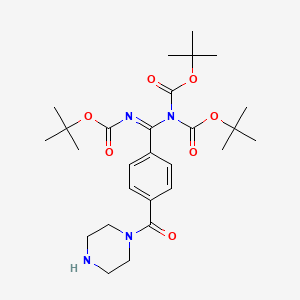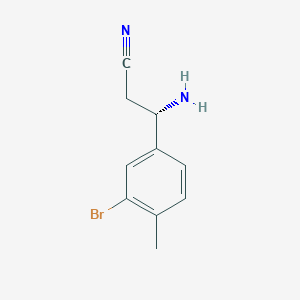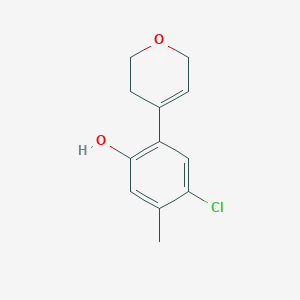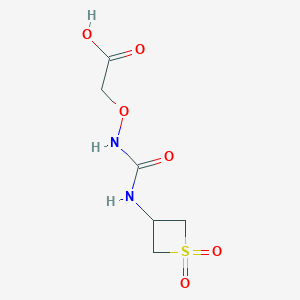
2,3,6,7-Tetrahydro-s-indacene-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetrahydro-s-indacene-1,5-dione is an organic compound with the molecular formula C12H10O2 It is a derivative of indacene, characterized by the presence of two ketone groups at positions 1 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetrahydro-s-indacene-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6,7-Tetrahydro-s-indacene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydrogen atoms adjacent to the ketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrahydro-s-indacene-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetrahydro-s-indacene-1,5-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its unique structure allows it to participate in various chemical pathways, making it a versatile intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
- 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene
- 2,3,5,6-Tetrahydro-3,3,4,5,5,8-hexamethyl-s-indacene-1,7-dione
- s-Indacene-1,3,5,7(2H,6H)-tetraone
Comparison: Compared to these similar compounds, 2,3,6,7-Tetrahydro-s-indacene-1,5-dione is unique due to its specific substitution pattern and the presence of ketone groups at positions 1 and 5
Propiedades
Fórmula molecular |
C12H10O2 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2,3,6,7-tetrahydro-s-indacene-1,5-dione |
InChI |
InChI=1S/C12H10O2/c13-11-3-1-7-5-10-8(6-9(7)11)2-4-12(10)14/h5-6H,1-4H2 |
Clave InChI |
HDFLMPNKTHXEMR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=CC3=C(C=C21)C(=O)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


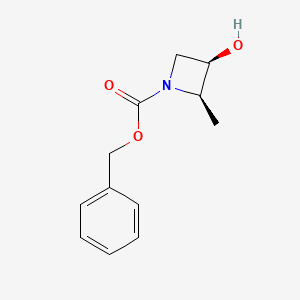
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
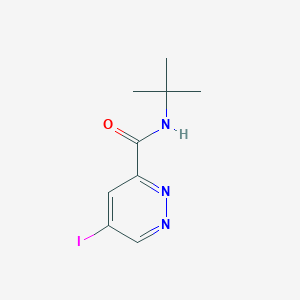
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)

